

A Technical Guide to the Physicochemical Properties of Aqueous Glycine Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycine Water

Cat. No.: B14280960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine ($\text{NH}_2\text{CH}_2\text{COOH}$) is the simplest of the 20 proteinogenic amino acids, yet its role in biological and pharmaceutical sciences is profound.^{[1][2]} In aqueous solutions, glycine predominantly exists as a zwitterion ($^+\text{H}_3\text{N}-\text{CH}_2-\text{COO}^-$), a molecule with both a positive and a negative electrical charge, which dictates many of its physical and chemical behaviors.^{[3][4][5]} Understanding the physicochemical properties of aqueous glycine solutions—such as solubility, density, viscosity, and conductivity—is critical for its application in various fields.

In the pharmaceutical industry, glycine is utilized not only as a fundamental building block in the synthesis of complex active pharmaceutical ingredients (APIs) but also as a key excipient.^{[6][7]} Its functions include acting as a buffering agent to maintain the stability of drug formulations, a solubilizing agent, and an ingredient to improve the gastric absorption of certain drugs.^{[6][7][8]} This guide provides a comprehensive overview of the core physicochemical properties of aqueous glycine solutions, detailed experimental protocols for their measurement, and the implications of these properties for drug development.

Physicochemical Properties: Quantitative Data

The following tables summarize key quantitative data for aqueous glycine solutions. These values are influenced by temperature and concentration, reflecting the complex solute-solvent and solute-solute interactions.

Table 1: Solubility of Glycine in Water at Various Temperatures The solubility of glycine in water generally increases with temperature. A review of 145 results from 45 published articles expressed the solubility of glycine as a linear function of temperature, with a solubility change of $0.0866 \text{ mol}\cdot\text{kg}^{-1}/\text{K}$.^{[9][10][11]}

Temperature (K)	Temperature (°C)	Solubility (mol·kg ⁻¹)	Solubility (g / 100g H ₂ O)
278.15	5	~2.55 (interpolated)	~19.1
288.15	15	~2.90 (interpolated)	~21.8
298.15	25	3.318 ^{[9][10][12]}	24.9
308.15	35	~3.75 (interpolated)	~28.1
313.15	40	~4.00 (interpolated)	~30.0
323.15	50	~4.40 (interpolated)	~33.0
333.15	60	~4.85 (interpolated)	~36.4

Note: Interpolated values are based on the linear model presented in the literature.^{[9][10][11]} The two common crystalline forms of glycine, α - and γ -glycine, have slightly different solubilities, with the γ -form being the most thermodynamically stable and less soluble.^[13]

Table 2: Density, Viscosity, and Refractive Index of Aqueous Glycine Solutions These properties are concentration and temperature-dependent. The data below provides values at specific conditions.

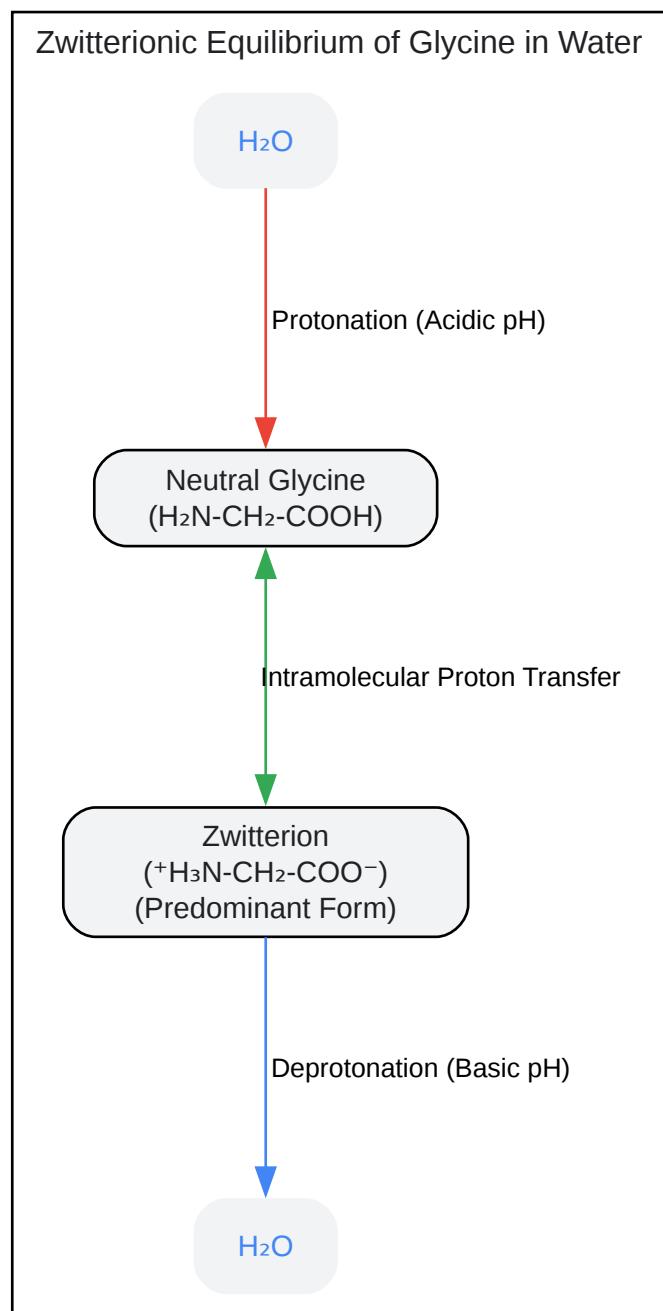

Property	Concentration (molality, m)	Temperature	Value
Density	0.2 M (~0.2 m)	30°C (303.15 K)	1.196 g/cm ³ [14]
Varies (0 to ~3 m)	25°C (298.15 K)	Increases near-linearly with molality [15] [16]	
Viscosity	0.2 M (~0.2 m)	Room Temp (~30°C)	2.16 Ns/m ² [14]
Refractive Index	0.2 M and 3 M	30°C (303.15 K)	1.34 [14]
Varies	25°C (298.15 K)	Varies linearly with increasing concentration [14]	

Table 3: Electrical Conductivity of Aqueous Glycine Solutions The conductivity of glycine solutions is relatively low compared to strong electrolytes but is influenced by its zwitterionic nature.

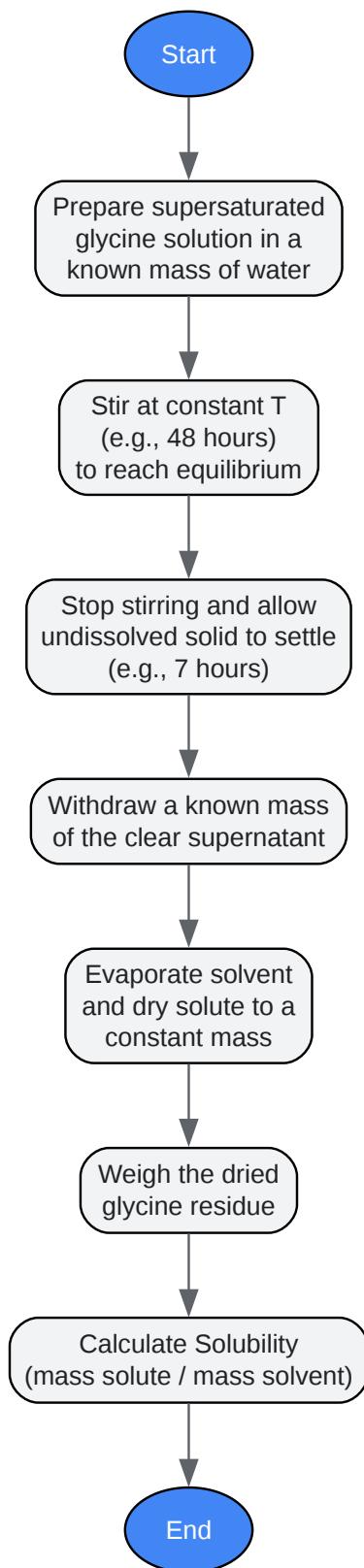
Property	Concentration	Temperature	Observation
Conductivity	0.2 M	Room Temp	1.7 mV potential developed [14]
Varies	Varies	Conductivity decreases with an increase in temperature [14]	

Key Concepts: The Zwitterionic Nature of Glycine

In aqueous solution, glycine exists in a pH-dependent equilibrium between its neutral form and its zwitterionic form. The zwitterion is the predominant species in neutral water and the solid phase.[\[3\]](#)[\[4\]](#)[\[5\]](#) This intramolecular proton transfer is fundamental to glycine's chemical behavior, including its high solubility in water and its buffering capacity.

[Click to download full resolution via product page](#)

Caption: Zwitterionic equilibrium of glycine in an aqueous environment.


Experimental Protocols

Accurate measurement of physicochemical properties requires standardized methodologies. Below are detailed protocols for key experiments.

Solubility Determination (Gravimetric Method)

This method measures solubility by determining the mass of solute dissolved in a known mass of solvent at equilibrium.[17][18]

- Preparation: Prepare a series of jacketed glass cells, each containing a known mass of deionized water.
- Supersaturation: Add an excess amount of glycine to each cell to create a supersaturated solution.
- Equilibration: Place the cells in a temperature-controlled water bath set to the desired temperature (e.g., 298.15 K). Stir the solutions continuously for an extended period (e.g., 48 hours) to ensure solid-liquid equilibrium is reached.[17][18]
- Settling: Stop the stirring and allow the undissolved glycine particles to settle at the bottom of the cell for approximately 7 hours.[17]
- Sampling: Carefully extract a known mass of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
- Drying and Weighing: Place the extracted sample in a pre-weighed container and dry it in an oven or vacuum desiccator until a constant mass is achieved.
- Calculation: The solubility is calculated as the mass of the dried glycine residue per mass of water in the sample. The procedure should be repeated multiple times for each temperature point to ensure reproducibility.

[Click to download full resolution via product page](#)

Caption: Workflow for gravimetric solubility determination.

Viscosity Measurement (Capillary Viscometer)

This technique determines kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow under gravity through a capillary. [19][20][21]

- **Instrument Setup:** Use a calibrated Ostwald or Ubbelohde viscometer placed vertically in a constant temperature bath.
- **Sample Loading:** Introduce a precise volume of the aqueous glycine solution into the viscometer.
- **Thermal Equilibration:** Allow the viscometer and the sample to reach thermal equilibrium with the bath (typically 15-20 minutes).
- **Flow Measurement:** Using a pipette bulb, draw the liquid up through the capillary tube past the upper timing mark.
- **Timing:** Release the suction and use a stopwatch to accurately measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.
- **Replicates:** Repeat the measurement at least three times and calculate the average flow time.
- **Calculation:** The kinematic viscosity (v) is calculated using the equation $v = C * t$, where ' t ' is the average flow time and 'C' is the calibration constant of the viscometer (determined using a standard of known viscosity, like pure water). Dynamic viscosity (η) can be found by multiplying the kinematic viscosity by the density of the solution ($\eta = v * \rho$).

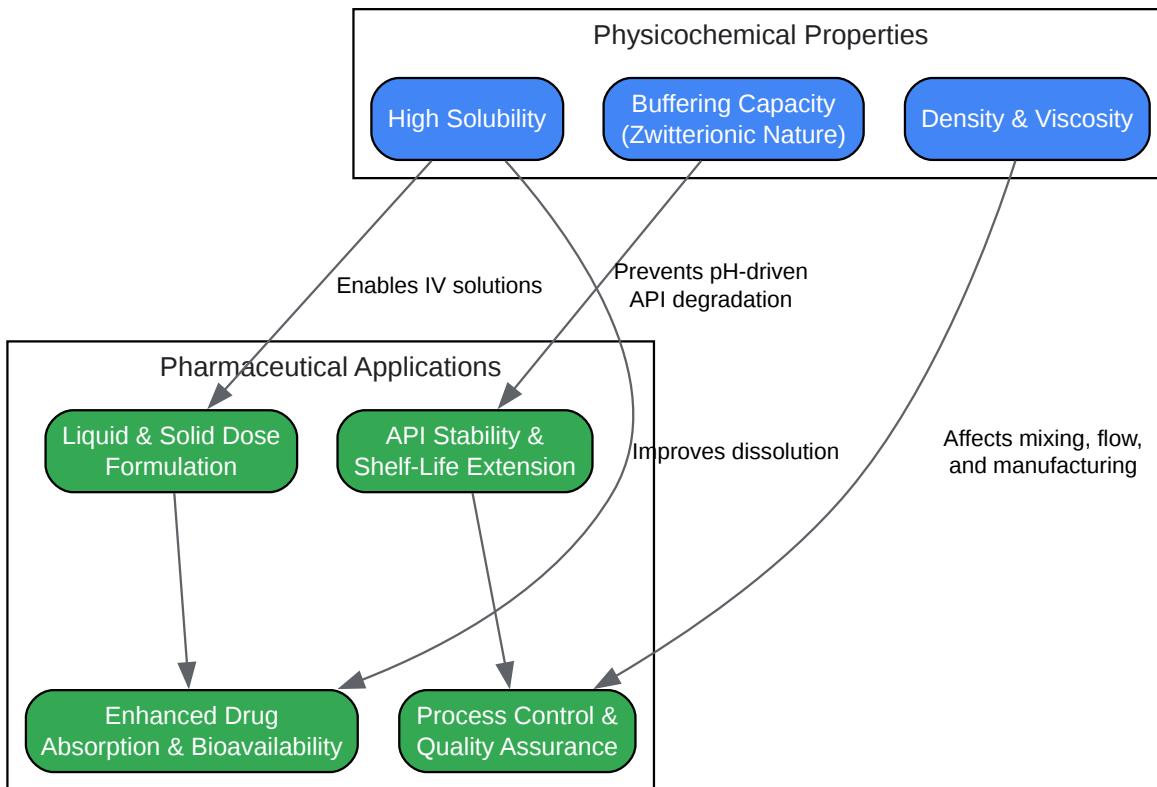
Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a common instrument for measuring the refractive index of liquids. [22][23]

- **Calibration:** Calibrate the instrument using a standard of known refractive index, such as distilled water.
- **Sample Application:** Open the prism assembly of the refractometer and place a few drops of the aqueous glycine solution onto the surface of the measuring prism.

- **Measurement:** Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- **Reading:** Read the refractive index value directly from the instrument's scale. Most modern instruments provide a digital readout.
- **Temperature Control:** Ensure the measurement is performed at a constant, known temperature, as refractive index is temperature-sensitive.[\[14\]](#) The prisms are typically connected to a circulating water bath for this purpose.

Electrical Conductivity Measurement


This measurement quantifies the ability of the solution to conduct an electric current, which is related to the concentration and mobility of ions.[\[24\]](#)[\[25\]](#)

- **Instrument and Probe:** Use a conductivity meter equipped with a two- or four-electrode conductivity probe.
- **Calibration:** Calibrate the meter using standard potassium chloride (KCl) solutions of known conductivity. This process determines the "cell constant" of the probe.[\[24\]](#)[\[25\]](#)
- **Sample Measurement:** Rinse the probe thoroughly with deionized water and then with the sample solution.
- **Equilibration and Reading:** Immerse the probe in the aqueous glycine solution, ensuring the electrodes are fully submerged. Allow the reading to stabilize. The meter measures the conductance and uses the cell constant to display the conductivity (typically in units of $\mu\text{S}/\text{cm}$ or mS/cm).
- **Temperature Compensation:** Conductivity is highly dependent on temperature.[\[24\]](#) Use the instrument's automatic temperature compensation (ATC) feature or record the temperature and correct the reading to a reference temperature (e.g., 25°C).

Relevance in Pharmaceutical Development

The physicochemical properties of glycine directly influence its application and effectiveness in pharmaceutical formulations. Understanding these parameters is essential for ensuring drug product quality, stability, and efficacy.

- Solubility & Bioavailability: High water solubility is crucial for developing liquid formulations, such as intravenous solutions for parenteral nutrition.^[6] Glycine's solubility characteristics also affect the dissolution rate and subsequent absorption of APIs in solid dosage forms.
- Buffering Capacity: As a zwitterion, glycine can resist changes in pH, making it an excellent buffering agent.^{[1][6]} This property is vital for stabilizing pH-sensitive APIs in both liquid and solid formulations, preventing degradation and extending shelf life.
- Excipient Compatibility: Density and viscosity data are critical for process engineering and manufacturing, particularly for liquid and semi-solid formulations. These properties affect mixing, flow, and filling operations. Refractive index can be used as a rapid, non-destructive quality control method to verify the concentration of glycine in a solution.

[Click to download full resolution via product page](#)

Caption: Impact of glycine's properties on drug development.

Conclusion

The physicochemical properties of aqueous glycine solutions are of fundamental importance to researchers and drug development professionals. Its high solubility, zwitterionic nature, and resulting buffering capacity make it a versatile and valuable component in pharmaceutical formulations. The data and experimental protocols summarized in this guide provide a technical foundation for the effective utilization of glycine, enabling better-designed, more stable, and efficacious medicinal products. The continued study of these properties, particularly in complex multi-component systems, will further unlock the potential of this simple yet crucial amino acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aapep.bocsci.com [aapep.bocsci.com]
- 2. What is Glycine used for? synapse.patsnap.com
- 3. uv.es [uv.es]
- 4. Effect of Solvation on Glycine Molecules: A Theoretical Study - PMC pmc.ncbi.nlm.nih.gov
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Glycine: What is it and where is it used? drugs.com
- 8. What are the uses of glycine? | AAT Bioquest aatbio.com
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. injri.andavancollege.ac.in [injri.andavancollege.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 18. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E pubs.rsc.org
- 19. cscscientific.com [cscscientific.com]
- 20. blog.rheosense.com [blog.rheosense.com]

- 21. measurlabs.com [measurlabs.com]
- 22. pubs.aip.org [pubs.aip.org]
- 23. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 24. Electrical Conductivity Measurement of Electrolyte Solution [jstage.jst.go.jp]
- 25. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Aqueous Glycine Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14280960#physicochemical-properties-of-aqueous-glycine-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com